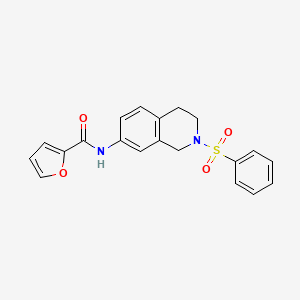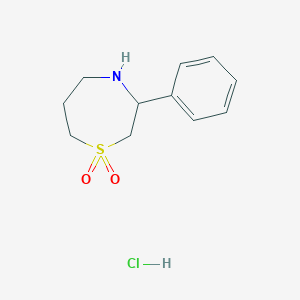
3-Phenyl-1,4-thiazepane 1,1-dioxide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The InChI code for 3-Phenyl-1,4-thiazepane 1,1-dioxide hydrochloride is1S/C11H15NO2S.ClH/c13-15(14)8-4-7-12-11(9-15)10-5-2-1-3-6-10;/h1-3,5-6,11-12H,4,7-9H2;1H . Physical And Chemical Properties Analysis
3-Phenyl-1,4-thiazepane 1,1-dioxide hydrochloride is an oil at room temperature . and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Protecting Groups in Synthesis
3-Phenyl-1,4-thiazepane 1,1-dioxide derivatives have been utilized in synthetic chemistry, particularly with the 3,4-dimethoxybenzyl group acting as an N-protecting group. This group is smoothly eliminated, with yields dependent on the substituents of the 3-phenyl ring, demonstrating its utility in complex organic syntheses (Grunder-Klotz & Ehrhardt, 1991).
Fragment Screening Libraries
1,4-Thiazepanes, including 3-Phenyl-1,4-thiazepane 1,1-dioxide derivatives, are significant in the development of screening libraries due to their highly 3D character. Their underrepresentation in fragment screening libraries was addressed by developing a one-pot synthesis for 1,4-thiazepanones, which are precursors to 1,4-thiazepanes. These compounds have been characterized as new BET bromodomain ligands, indicating their potential in drug discovery and pharmaceutical research (Pandey et al., 2020).
Stereospecificity and Thermal Fragmentation
The stereochemistry of 3,4-diphenyl-2-methyl-1,2-thiazetidine 1,1-dioxide, a related compound, has been studied for its cis and trans isomers. These compounds undergo thermal fragmentation, providing insights into stereospecific reactions and decomposition mechanisms in chemical processes (Hiraoka & Kobayashi, 1975).
Novel Syntheses and Biological Activities
Several studies have focused on synthesizing novel derivatives of 1,4-thiazepane 1,1-dioxides and examining their biological activities. For instance, biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides were synthesized, showcasing potential in antibacterial and antioxidant applications (Zia-ur-Rehman et al., 2009).
Antimicrobial Applications
1,5-Benzothiazepines, a class including 3-Phenyl-1,4-thiazepane 1,1-dioxide hydrochloride, have been synthesized under ultrasound irradiation. These compounds demonstrated potent antimicrobial activities, suggesting their relevance in developing new antimicrobial agents (Chate et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
3-phenyl-1,4-thiazepane 1,1-dioxide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S.ClH/c13-15(14)8-4-7-12-11(9-15)10-5-2-1-3-6-10;/h1-3,5-6,11-12H,4,7-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHYKWLKZBSGEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CS(=O)(=O)C1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1lambda6,4-thiazepane-1,1-dione hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2797157.png)
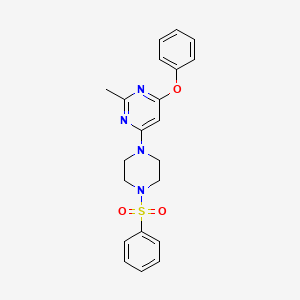
![3-[(4-Nitrobenzoyl)amino]benzoic acid](/img/structure/B2797159.png)
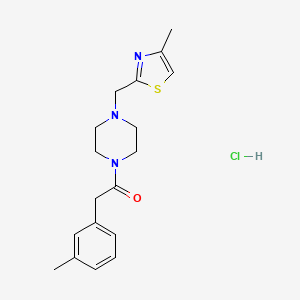
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2797161.png)



![3-Bromo-5-fluorobenzo[b]thiophene](/img/structure/B2797168.png)
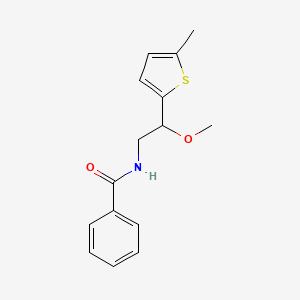
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2797171.png)
